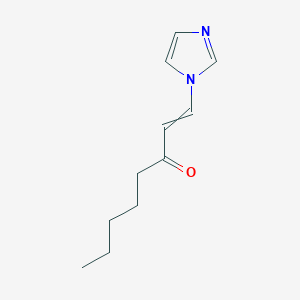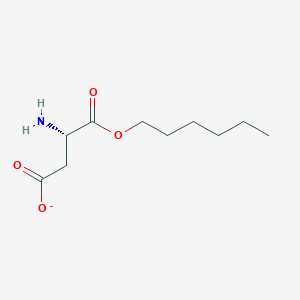
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hexyloxy group, and a keto group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-oxobutanoic acid and hexanol.
Esterification: The carboxylic acid group of 3-amino-4-oxobutanoic acid is esterified with hexanol in the presence of a strong acid catalyst like sulfuric acid to form the hexyloxy ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.
Substitution: The hexyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-butoxy-3-(hexyloxy)butane-2,3-diol
- Hydroxamic acid derivatives
Uniqueness
(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
64764-17-6 |
|---|---|
Molecular Formula |
C10H18NO4- |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
(3S)-3-amino-4-hexoxy-4-oxobutanoate |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-15-10(14)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)/p-1/t8-/m0/s1 |
InChI Key |
IYOOJCUQVBAZIT-QMMMGPOBSA-M |
Isomeric SMILES |
CCCCCCOC(=O)[C@H](CC(=O)[O-])N |
Canonical SMILES |
CCCCCCOC(=O)C(CC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


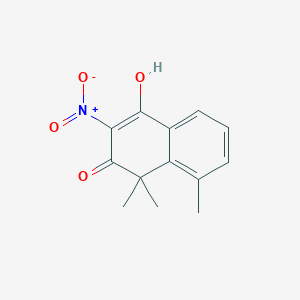
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
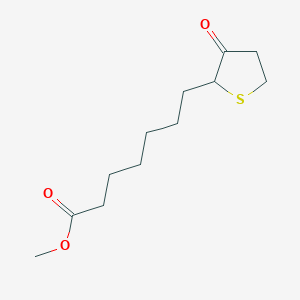


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
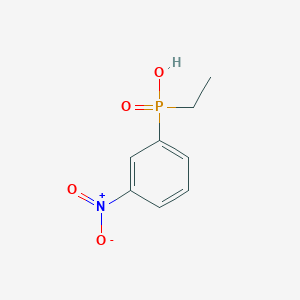
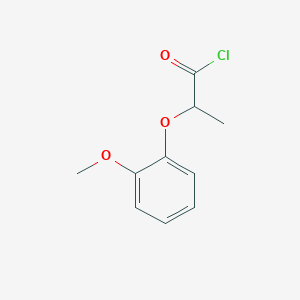
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


